N-[5-(acetylamino)-2-methoxyphenyl]-6-chloro-4-oxo-1,4-dihydroquinoline-3-carboxamide
Description
N-[5-(Acetylamino)-2-methoxyphenyl]-6-chloro-4-oxo-1,4-dihydroquinoline-3-carboxamide is a synthetic small molecule featuring a 4-oxo-1,4-dihydroquinoline core substituted with a 6-chloro group and an N-[5-(acetylamino)-2-methoxyphenyl] carboxamide side chain. This structural framework is associated with biological activities such as antimicrobial and kinase inhibition, though specific data for this compound requires further validation . The compound’s synthesis typically involves coupling reactions between activated carboxylic acid derivatives and substituted anilines, followed by purification via techniques like thin-layer chromatography (TLC) and characterization using IR, ¹H NMR, and LC-MS .
Properties
Molecular Formula |
C19H16ClN3O4 |
|---|---|
Molecular Weight |
385.8 g/mol |
IUPAC Name |
N-(5-acetamido-2-methoxyphenyl)-6-chloro-4-oxo-1H-quinoline-3-carboxamide |
InChI |
InChI=1S/C19H16ClN3O4/c1-10(24)22-12-4-6-17(27-2)16(8-12)23-19(26)14-9-21-15-5-3-11(20)7-13(15)18(14)25/h3-9H,1-2H3,(H,21,25)(H,22,24)(H,23,26) |
InChI Key |
MFPUVUIRQFLCAY-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC(=C(C=C1)OC)NC(=O)C2=CNC3=C(C2=O)C=C(C=C3)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(acetylamino)-2-methoxyphenyl]-6-chloro-4-oxo-1,4-dihydroquinoline-3-carboxamide typically involves multiple steps. One common method includes the initial formation of the quinoline core, followed by the introduction of the chloro and oxo groups. The acetylamino and methoxyphenyl groups are then added through a series of substitution reactions. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize reaction conditions, reduce production time, and ensure consistent quality. The use of advanced purification techniques, such as chromatography and crystallization, is also common in industrial settings to achieve the desired product specifications.
Chemical Reactions Analysis
Types of Reactions
N-[5-(acetylamino)-2-methoxyphenyl]-6-chloro-4-oxo-1,4-dihydroquinoline-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional hydroxyl or carbonyl groups, while reduction may produce more saturated compounds.
Scientific Research Applications
N-[5-(acetylamino)-2-methoxyphenyl]-6-chloro-4-oxo-1,4-dihydroquinoline-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of infectious diseases and cancer.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of N-[5-(acetylamino)-2-methoxyphenyl]-6-chloro-4-oxo-1,4-dihydroquinoline-3-carboxamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes or interfere with the replication of microbial DNA. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Key Observations :
- Substituent Impact: The target compound’s acetylamino and methoxy groups likely enhance solubility compared to the adamantyl group in Compound 52, which increases hydrophobicity and may limit bioavailability .
- Halogen Effects : The 6-chloro substitution is conserved across analogues, suggesting a role in target binding. Compound 7f’s 6-fluoro substitution may improve metabolic stability .
Physicochemical and Pharmacokinetic Properties
- Solubility: The target compound’s polar acetylamino and methoxy groups may confer better aqueous solubility than Compound 52’s adamantyl group but lower than Compound 7f’s sulfonamide moiety .
- Lipophilicity : Calculated logP values (estimated via fragment-based methods) suggest the following trend:
- Compound 52 (adamantyl): logP ~5.2
- Target Compound: logP ~3.8
- Compound 7f (sulfonamide): logP ~2.5
This highlights the trade-off between lipophilicity and solubility in drug design.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
